4-[2-oxo-2-(1-piperidinyl)ethoxy]benzaldehyde semicarbazone
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Description
Synthesis Analysis
Semicarbazones are typically synthesized through the reaction of semicarbazide with aldehydes or ketones. The specific methods and conditions can vary based on the desired product's properties. The synthesis of related semicarbazone compounds involves careful selection of starting materials and reaction conditions to obtain the desired semicarbazone derivatives with high purity and yield. However, detailed synthesis procedures for 4-[2-oxo-2-(1-piperidinyl)ethoxy]benzaldehyde semicarbazone are not directly available but would follow general semicarbazone synthesis principles.
Molecular Structure Analysis
The molecular structure of semicarbazones includes a semicarbazide part linked to an aldehyde or ketone group. This linkage typically results in the formation of a stable hydrazone bond. Structural analysis involves determining the compound's conformation, bond lengths, and angles, typically through techniques like X-ray crystallography or NMR spectroscopy. For the specific compound , the structure would include a benzaldehyde linked through an ethoxy group to a piperidinyl moiety, further connected to a semicarbazone group.
Chemical Reactions and Properties
Semicarbazones are known for their ability to form complexes with metals, engage in nucleophilic addition reactions, and act as ligands in coordination chemistry. The chemical properties of this compound would likely include reactivity typical of both semicarbazones and benzaldehydes, such as the ability to undergo oxidation and reduction, participate in condensation reactions, and form complexes with metal ions.
Physical Properties Analysis
The physical properties of semicarbazones like this compound can include melting point, boiling point, solubility in various solvents, and crystal structure. These properties are essential for determining the compound's suitability for different applications and for understanding its behavior in various environments.
Chemical Properties Analysis
The chemical properties of semicarbazones encompass reactivity with other chemical species, stability under different conditions, and the potential to undergo various chemical transformations. The specific chemical properties of this compound would depend on its molecular structure, particularly the functional groups present and their arrangement.
References
While the specific compound this compound does not have direct studies, related research can provide insights into its likely characteristics:
- Dimmock et al. (1999): Discusses the major urinary metabolite of a related semicarbazone compound.
- Basuli et al. (2001): Examines the coordination mode of benzaldehyde semicarbazone ligands.
- Chudgar et al. (1989): Studies on the synthesis and mesomorphism of semicarbazones.
Safety and Hazards
properties
IUPAC Name |
[(E)-[4-(2-oxo-2-piperidin-1-ylethoxy)phenyl]methylideneamino]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3/c16-15(21)18-17-10-12-4-6-13(7-5-12)22-11-14(20)19-8-2-1-3-9-19/h4-7,10H,1-3,8-9,11H2,(H3,16,18,21)/b17-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFIDVBOGBNEBOO-LICLKQGHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)COC2=CC=C(C=C2)C=NNC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C(=O)COC2=CC=C(C=C2)/C=N/NC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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